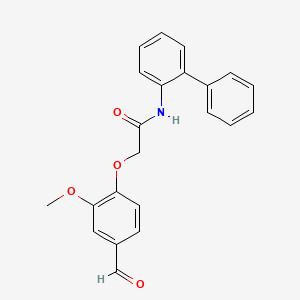

2-(4-甲酰基-2-甲氧基苯氧基)-N-(2-苯基苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

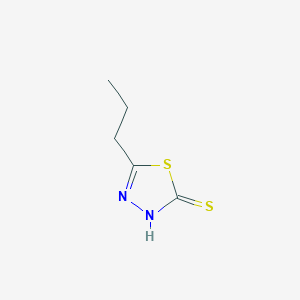

The synthesis of compounds related to 2-(4-formyl-2-methoxyphenoxy)-N-(2-phenylphenyl)acetamide involves the preparation of acetamide derivatives with various substituents. For instance, a series of N-phenyl-(2-aminothiazol-4-yl)acetamides with phenoxypropanolamine moieties were prepared to evaluate their biological activities against human β3-adrenergic receptors, which are potential targets for obesity and type 2 diabetes treatments . Similarly, substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides were synthesized from different nitrophenol derivatives and characterized using various spectroscopic techniques . These synthesis methods could provide insights into the preparation of the compound , although the exact synthetic route for 2-(4-formyl-2-methoxyphenoxy)-N-(2-phenylphenyl)acetamide is not detailed in the provided papers.

Molecular Structure Analysis

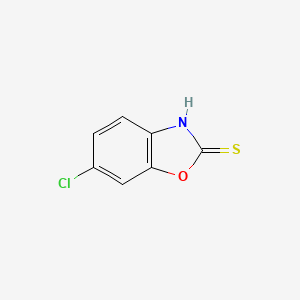

The molecular structure of related acetamide compounds has been determined using X-ray crystallography and spectroscopic techniques. For example, the crystal structure of 2-chloro-N-(4-methoxyphenyl)acetamide revealed that the methoxy group is nearly coplanar with the phenyl ring, while the acetamido group is twisted out of this plane . In the case of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides, the conformation of the 2-acetylaminoacetamide moiety and the interplanar angles between amide groups were analyzed, providing information on the spatial arrangement of similar molecules . The crystal structure of 2-(2-formylphenoxy)acetamide was also confirmed by X-ray diffraction, and its molecular properties were investigated using density functional theory (DFT) calculations . These studies suggest that the molecular structure of 2-(4-formyl-2-methoxyphenoxy)-N-(2-phenylphenyl)acetamide would likely exhibit similar characteristics, such as planarity and intermolecular interactions.

Chemical Reactions Analysis

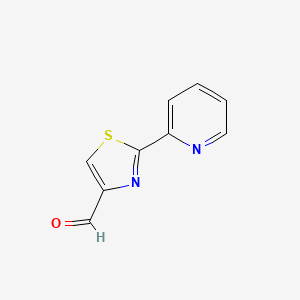

The chemical reactivity of acetamide derivatives can be inferred from their interactions with biological targets and their binding affinities. For instance, certain N-phenyl-(2-aminothiazol-4-yl)acetamides showed potent agonistic activity against β3-adrenergic receptors and exhibited hypoglycemic activity in a rodent model of diabetes . Additionally, molecular docking studies of 2-(2-formylphenoxy)acetamide against SARS-CoV-2's target protein indicated good binding affinity, suggesting potential antiviral activity . These findings imply that 2-(4-formyl-2-methoxyphenoxy)-N-(2-phenylphenyl)acetamide could also interact with biological targets, although specific reactions and activities would need to be experimentally confirmed.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are closely related to their molecular structure and substituents. For example, the intramolecular hydrogen bonds in substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides influence their electronic behavior, as established by NBO studies . The crystallographic analysis of 2-chloro-N-(4-methoxyphenyl)acetamide revealed a three-dimensional structure formed by hydrogen bonds and other intermolecular interactions . The DFT calculations of 2-(2-formylphenoxy)acetamide provided insights into its stability, hardness, softness, and charge distribution, which are important for understanding its reactivity and potential biological activity . These studies suggest that the physical and chemical properties of 2-(4-formyl-2-methoxyphenoxy)-N-(2-phenylphenyl)acetamide would be influenced by its functional groups and molecular geometry, affecting its solubility, stability, and interaction with other molecules.

科学研究应用

合成和药物开发

2-(4-甲酰基-2-甲氧基苯氧基)乙酸的衍生物在合成具有潜在治疗应用的新型化合物中至关重要。例如,它与各种酮的缩合导致查耳酮的形成,查耳酮进一步与酸酰肼反应生成苯氧基乙酸衍生物。这些衍生物已被评估其对结核分枝杆菌H 37 Rv的抗分枝杆菌活性,表明其在开发新的抗结核药剂中的重要性 (Yar、Siddiqui 和 Ali,2006 年)。此外,一系列 2-(4-甲酰基-2-甲氧基苯氧基)乙酸的 1,3,4-噻二唑衍生物显示出显着的抗菌活性,证明了该化学物质在生产潜在抗菌剂中的作用 (Noolvi、Patel、Kamboj 和 Cameotra,2016 年).

抗癌和镇痛活性

由 2-苯氧基-N-(1-苯乙基)乙酰胺共有的核合成的新型乙酰胺衍生物显示出有希望的细胞毒性、抗炎、镇痛和解热活性。这些活性与标准药物相当,突出了这些衍生物在开发新的癌症、炎症和疼痛管理治疗剂中的潜力 (Rani、Pal、Hegde 和 Hashim,2016 年).

结构和机理见解

对酰胺衍生物的结构研究,包括与 2-(4-甲酰基-2-甲氧基苯氧基)-N-(2-苯基苯基)乙酰胺结构相似的衍生物,为它们的 空间取向和相互作用提供了宝贵的见解。例如,已经观察到酰胺衍生物的不同空间取向会影响它们与阴离子的配位,这可能对它们的生物活性和相互作用产生影响 (Kalita 和 Baruah,2010 年).

绿色合成应用

该化合物还被提及绿色化学的背景下,在其中它作为合成其他有价值的化学实体的中间体。例如,N-(3-氨基-4-甲氧基苯基)乙酰胺,偶氮分散染料生产的重要中间体,说明了类似化合物在环保合成工艺中的效用 (张群峰,2008 年).

属性

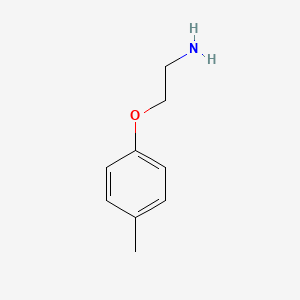

IUPAC Name |

2-(4-formyl-2-methoxyphenoxy)-N-(2-phenylphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO4/c1-26-21-13-16(14-24)11-12-20(21)27-15-22(25)23-19-10-6-5-9-18(19)17-7-3-2-4-8-17/h2-14H,15H2,1H3,(H,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDHIUCWLCZQDPQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)OCC(=O)NC2=CC=CC=C2C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70360608 |

Source

|

| Record name | 2-(4-formyl-2-methoxyphenoxy)-N-(2-phenylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70360608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-formyl-2-methoxyphenoxy)-N-(2-phenylphenyl)acetamide | |

CAS RN |

247592-93-4 |

Source

|

| Record name | 2-(4-formyl-2-methoxyphenoxy)-N-(2-phenylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70360608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(5-Trifluoromethyl-[1,3,4]thiadiazol-2-yl)-piperazine](/img/structure/B1299374.png)

![3-(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B1299387.png)